molecular formula C22H27NO4 B8461063 6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman

6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman

Cat. No. B8461063
M. Wt: 369.5 g/mol
InChI Key: KXZZFHBLQIWILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate

InChI

InChI=1S/C22H27NO4/c1-13-14(2)21-19(15(3)20(13)26-16(4)24)10-11-22(5,27-21)12-25-18-8-6-17(23)7-9-18/h6-9H,10-12,23H2,1-5H3

InChI Key

KXZZFHBLQIWILG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure described in Preparation 58, 100 mg of 6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)-2H-chromene (prepared as described in Preparation 49) were dissolved in 2 ml of methanol and, in the presence of 20 mg of 10% w/w palladium-on-carbon, the compound was reduced under 1 atmosphere (about 1 bar) pressure of hydrogen, to give the title compound melting at 138°-140° C.
Name
6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)-2H-chromene
Quantity
100 mg
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2 mL
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Synthesis routes and methods II

Procedure details

24.3 g of 6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)chroman were dissolved in a mixture of 200 ml of methanol and 20 ml of benzene and reacted for 3 hours under a hydrogen pressure of 45-55 lb/sq. inch (3.1-3.8 bars), using Pearl's hydrogen adding apparatus, in the presence of 7 g of 10% w/w palladium-on-carbon. The palladium-on-carbon was removed by filtration from the reaction mixture and washed with a mixture of 600 ml of acetone and 60 ml of concentrated hydrochloric acid. The filtrate and the washings were combined and the mixture was neutralized with sodium bicarbonate. The solvent was then distilled off, and the crude crystals obtained were dissolved in ethyl acetate. The ethyl acetate solution was washed with water and dried over anhydrous sodium sulfate. The ethyl acetate was then distilled from the extract, and the crude substance obtained was washed with a 1:1 by volume mixture of benzene and cyclohexane, giving the desired 6-acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman, melting at 138°-140° C.
Name
6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)chroman
Quantity
24.3 g
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reactant
Reaction Step One
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200 mL
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solvent
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20 mL
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